Methyl 4,4,5,5,5-pentafluoropent-2-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4,4,5,5,5-pentafluoropent-2-ynoate is an organic compound characterized by the presence of a methyl ester group and a pentafluorinated alkyne. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,4,5,5,5-pentafluoropent-2-ynoate typically involves the reaction of pentafluoropropene with acetylene in the presence of a catalyst. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and distillation to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4,4,5,5,5-pentafluoropent-2-ynoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents and temperatures.
Major Products
The major products formed from these reactions include carboxylic acids, alkenes, alkanes, and various substituted derivatives, depending on the reaction pathway chosen.
Wissenschaftliche Forschungsanwendungen
Methyl 4,4,5,5,5-pentafluoropent-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Researchers use it to study the effects of fluorinated compounds on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl 4,4,5,5,5-pentafluoropent-2-ynoate involves its interaction with various molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and interaction with enzymes and other proteins. The pathways involved often include the formation of reactive intermediates that can participate in further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4,4,5,5,5-pentafluoropent-2-ynoate
- Methyl pent-4-ynoate
Uniqueness
Methyl 4,4,5,5,5-pentafluoropent-2-ynoate is unique due to its high degree of fluorination, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications where these properties are desired.
Eigenschaften
CAS-Nummer |
104721-32-6 |
---|---|
Molekularformel |
C6H3F5O2 |
Molekulargewicht |
202.08 g/mol |
IUPAC-Name |
methyl 4,4,5,5,5-pentafluoropent-2-ynoate |
InChI |
InChI=1S/C6H3F5O2/c1-13-4(12)2-3-5(7,8)6(9,10)11/h1H3 |
InChI-Schlüssel |
VTBVSMHDFSNWBJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C#CC(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.